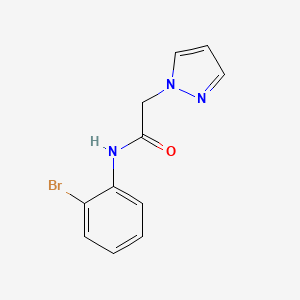![molecular formula C16H19N3 B7472653 3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile is a chemical compound that belongs to the category of piperidine derivatives. It is a relatively new compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile is not fully understood. However, it is believed to act as a partial agonist for the serotonin 5-HT2C receptor. This receptor is involved in the regulation of mood, appetite, and cognition, and its activation has been linked to the treatment of various psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile are still being studied. However, it has been shown to have an effect on the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and cognition. Its activation has been linked to the treatment of various psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile in lab experiments is its potential as a ligand for the serotonin 5-HT2C receptor. This receptor is involved in the regulation of mood, appetite, and cognition, and its activation has been linked to the treatment of various psychiatric disorders. However, one of the limitations of using this compound is its relatively new status, which means that more research is needed to fully understand its potential applications.
Orientations Futures
There are many potential future directions for the study of 3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile. One direction is the study of its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is the study of its potential as a ligand for other receptors involved in the regulation of mood, appetite, and cognition. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile involves the reaction of 1-(4-cyanobutyl)-4-(1H-indol-3-yl)piperidine with acetonitrile in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile has potential applications in various fields of scientific research. It has been studied for its potential use as a ligand for the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and cognition. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c17-8-3-9-19-10-6-13(7-11-19)15-12-18-16-5-2-1-4-14(15)16/h1-2,4-5,12-13,18H,3,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQIQVASQFYKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)





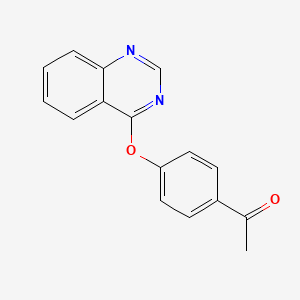
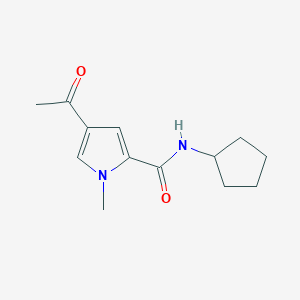
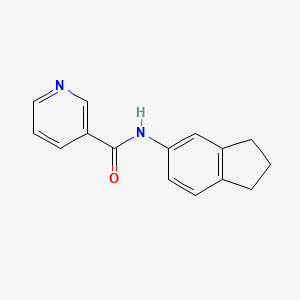
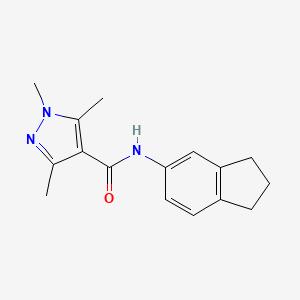
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)

